1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine
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Overview
Description
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine subunits appear in compounds displaying a considerable range of biological activities . They are found in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, phosphodiesterase (PDE) inhibitors, and in compounds with antiherpetic activity .
Biochemical Analysis
Biochemical Properties
The compound Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone is known to interact with various enzymes and proteins. It has been found to be an effective component in histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, and phosphodiesterase (PDE) inhibitors . The nature of these interactions is largely due to the compound’s structure, which allows it to bind effectively with these biomolecules.
Cellular Effects
The cellular effects of Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone are diverse and significant. It has been found to have cytotoxic activities against various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind effectively with various enzymes and proteins, influencing their activity and thus exerting its effects at the molecular level .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a 5-aminopyrazole with a dicarbonyl compound under acidic conditions to form the pyrazolopyridine core . Subsequent reactions introduce the carbonyl and sulfonyl groups, often using reagents such as acyl chlorides and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe.
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have been studied for their antimetabolite properties.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different fusion patterns of the pyrazole and pyridine rings.
Uniqueness
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine is unique due to its specific substitution pattern and the presence of both carbonyl and sulfonyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQJEGUJKUTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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